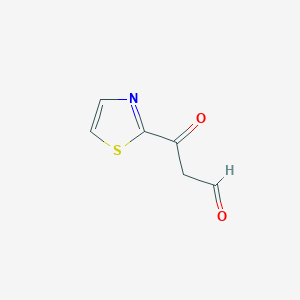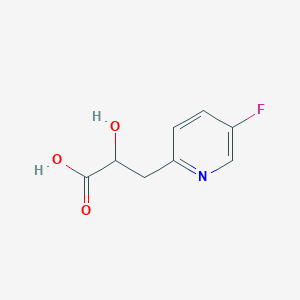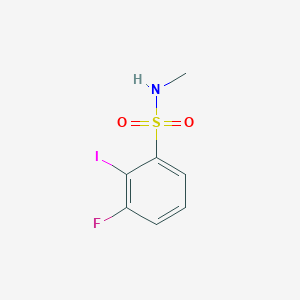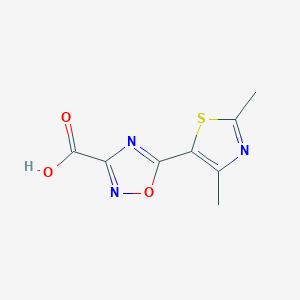![molecular formula C6H10ClNO B13077762 3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine](/img/structure/B13077762.png)
3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine is an organic compound with the molecular formula C₆H₁₀ClNO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 3-chloroprop-2-en-1-yl group attached via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine typically involves the reaction of azetidine with 3-chloroprop-2-en-1-ol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties and reactivity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols are employed under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted azetidines.
Applications De Recherche Scientifique
3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine
- 3-(3-Chloroprop-2-en-1-ylsulfanyl)azetidine
- 3-(Prop-2-yn-1-ylsulfanyl)azetidine
Comparison: Compared to similar compounds, 3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine is unique due to the presence of the 3-chloroprop-2-en-1-yl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C6H10ClNO |
|---|---|
Poids moléculaire |
147.60 g/mol |
Nom IUPAC |
3-[(E)-3-chloroprop-2-enoxy]azetidine |
InChI |
InChI=1S/C6H10ClNO/c7-2-1-3-9-6-4-8-5-6/h1-2,6,8H,3-5H2/b2-1+ |
Clé InChI |
QKXWBTFEXBPXRD-OWOJBTEDSA-N |
SMILES isomérique |
C1C(CN1)OC/C=C/Cl |
SMILES canonique |
C1C(CN1)OCC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13077727.png)
![3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine](/img/structure/B13077735.png)
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-5-yl)methanol](/img/structure/B13077739.png)
![6-Methoxy-1H,2H,2AH,3H,7BH-indeno[1,2-B]azet-2-one](/img/structure/B13077743.png)

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13077757.png)

